(2S,3S)-Fmoc-abu(3-n3)-oh
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Overview
Description
(2S,3S)-Fmoc-abu(3-n3)-oh, also known as this compound, is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366,37 g/mole. The purity is usually 95%.
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Scientific Research Applications
Human Flavin-Containing Monooxygenases (FMO3) in Drug Oxidation
Research on human flavin-containing monooxygenase 3 (FMO3) has shown its significance in the oxygenation of various nitrogen- and sulfur-containing drugs and xenobiotics. FMO3's role in metabolizing these compounds into more harmless, polar forms that are easily excreted highlights its potential relevance in drug design and discovery. The enzyme's activity can influence the pharmacological and toxicological profiles of drugs, underscoring the importance of considering such enzymatic processes in the development of new therapeutic agents (Yamazaki & Shimizu, 2013).
Technological Advances in Neuroeconomic Research
The exploration of neuroeconomic studies, particularly those employing functional Near-Infrared Spectroscopy (fNIRS) alongside traditional methods like fMRI, demonstrates the growing interest in understanding the neurological underpinnings of economic decision-making. Such research could benefit from advancements in peptide and protein synthesis technologies, as these methods might offer new avenues for investigating brain function and the effects of various compounds on cognitive processes (Kopton & Kenning, 2014).
Fetal Surgery and Stem Cell Therapy
Advancements in fetal surgery and stem cell therapy for conditions like fetal myelomeningocele (fMMC) indicate the evolving landscape of prenatal interventions. The development of new surgical techniques, coupled with the potential for tissue engineering and stem cell therapy, shows the critical role of biomedical research in improving outcomes for both mothers and fetuses. Such complex interventions may benefit from the precise application of synthesized peptides and proteins in regenerative medicine and surgical repairs (Hii, Sung, & Shaw, 2020).
Mechanism of Action
Target of Action
The primary target of the compound “(2S,3S)-Fmoc-abu(3-n3)-oh”, also known as “(2s,3s)-2-(fmoc-amino)-3-azidobutanoic acid”, are peptides and proteins . This compound is incorporated into these macromolecules, allowing for further selective modifications .
Mode of Action
The compound interacts with its targets (peptides and proteins) through a process known as Staudinger ligation or Click-chemistry . These are powerful tools for modifying proteins and peptides, allowing for the introduction of a wide variety of functional groups .
Result of Action
The result of the compound’s action is the modification of proteins and peptides, which can lead to changes in their function, stability, and interactions with other molecules . The exact molecular and cellular effects would depend on the specific proteins and peptides that are modified.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability is noted to be high at room temperature , suggesting that temperature could influence its efficacy. Other factors such as pH and the presence of other chemicals could also potentially impact its action.
Properties
IUPAC Name |
(2S,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-GTNSWQLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.